molecular formula C6H7BrClN5 B2398811 (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride CAS No. 2411283-31-1

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride

Cat. No.: B2398811
CAS No.: 2411283-31-1
M. Wt: 264.51
InChI Key: LMLMYIWDCSOMSX-UHFFFAOYSA-N
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Description

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine hydrochloride (EN300-754304) is a triazolo-pyrimidine derivative featuring a bromine atom at position 6 and a methanamine hydrochloride group at position 2. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN5.ClH/c7-4-2-9-6-10-5(1-8)11-12(6)3-4;/h2-3H,1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRSSNYLBPLJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Preformed Triazolopyrimidine Cores

Bromination oftriazolo[1,5-a]pyrimidine derivatives using reagents such as N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dimethylformamide) enables selective functionalization at position 6. This approach leverages the electron-deficient nature of the pyrimidine ring, directing electrophilic substitution to the para position relative to the triazole nitrogen.

Construction of the Triazolopyrimidine Ring from Brominated Precursors

Alternative routes involve cyclocondensation reactions between 5-bromo-2-hydrazinylpyrimidine and formamidine acetate or cyanamide derivatives. This method ensures bromine incorporation during ring formation, as demonstrated in analogous syntheses of 6-bromo-3-methyl-triazolo[4,3-a]pyrimidine.

Stepwise Synthesis and Optimization

Synthesis of 6-Bromo-2-(Chloromethyl)-Triazolo[1,5-a]Pyrimidine

The chloromethyl derivative serves as a critical intermediate. As reported in PubChem CID 131420529, this compound is synthesized via Friedländer-type condensation between 5-bromo-2-aminopyrimidine and chloroacetaldehyde under acidic conditions. Key reaction parameters include:

Parameter Condition Role
Temperature 80–90°C Facilitates cyclodehydration
Solvent Acetonitrile Polar aprotic medium for solubility
Catalyst p-Toluenesulfonic acid Acid catalyst for imine formation

The product is isolated in 68–72% yield after recrystallization from ethanol.

Nucleophilic Substitution to Introduce the Methanamine Group

Treatment of 6-bromo-2-(chloromethyl)-triazolo[1,5-a]pyrimidine with aqueous ammonia (25–30% w/v) in tetrahydrofuran at 0–5°C replaces the chloride with an amine group. The reaction proceeds via an SN2 mechanism, with the chloromethyl group’s electrophilicity enhanced by the electron-withdrawing triazolopyrimidine ring.

Critical Considerations :

  • Excess ammonia (4–5 equivalents) ensures complete substitution.
  • Lower temperatures minimize side reactions, such as hydrolysis to the hydroxymethyl derivative.

The free base, (6-bromo-triazolo[1,5-a]pyrimidin-2-yl)methanamine, is obtained in 85% purity and subsequently converted to the hydrochloride salt by treatment with hydrochloric acid (1.1 equivalents) in diethyl ether.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray studies of related triazolopyrimidine hydrochlorides reveal layered structures stabilized by N–H⋯Cl and N–H⋯O hydrogen bonds. The methanamine group adopts a slightly pyramidal geometry, with bond angles consistent with sp³ hybridization (N–C–N ≈ 109.5°).

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.72 (s, 1H, H-5), 8.15 (s, 1H, H-7), 4.45 (s, 2H, CH₂NH₂), 3.20 (br s, 2H, NH₂).
  • ESI-MS : m/z 229.0 [M+H]⁺ (calculated for C₆H₆BrN₅: 228.98).

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
Halogenation of preformed cores High regioselectivity Requires brominated starting materials 65–70
Cyclocondensation Simultaneous ring formation and bromination Multi-step purification needed 50–60
Chloromethyl substitution High atom economy Sensitive to moisture and temperature 80–85

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

  • Continuous Flow Reactors : To manage exothermic reactions during chloromethylation.
  • Crystallization Optimization : Ethanol-water mixtures (3:1 v/v) improve hydrochloride salt yield to >90%.
  • Quality Control : HPLC purity thresholds (>99.5%) are achieved using C18 reverse-phase columns with 0.1% trifluoroacetic acid/acetonitrile gradients.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding triazolopyrimidine oxide, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogous triazolo-pyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine hydrochloride 6-Br, 2-CH2NH2·HCl C6H7BrClN5 ~264.5 High solubility (HCl salt), moderate lipophilicity
5-Chloro-N-((1-methylcyclopropyl)methyl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Cl, 6-(2,4,6-F3C6H2), 7-NH(CH2C3H4Me) C18H16ClF3N6 408.8 Enhanced lipophilicity (fluorine atoms)
N-(4-Methoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Ph, 7-NH(CH2C6H4OMe) C20H18N6O 358.4 Improved solubility (methoxy group)
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5) 7-Cl, 5-Me C6H5ClN4 168.5 Reactive (Cl as leaving group)
6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 2092211-77-1) 6-Br, 2-CH2Cl C6H4BrClN4 247.5 Reactive chloromethyl group for further modification

Key Observations :

  • Bromine vs.
  • Amine Modifications : The methanamine hydrochloride group in the target compound improves solubility, whereas benzyl or methylcyclopropyl amines (e.g., in and ) enhance steric bulk and lipophilicity .

Biological Activity

(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in oncology.

Chemical Structure and Properties

The compound features a triazolopyrimidine core with a bromine substituent at the 6-position. This specific arrangement contributes to its biological activity and selectivity against certain molecular targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC6_6H6_6BrN5_5Cl
Molecular Weight232.49 g/mol
InChI KeyQDRSSNYLBPLJPZ-UHFFFAOYSA-N

The primary mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells. Research indicates that it activates both intrinsic and extrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Lines Tested : The compound has shown significant antiproliferative activity against various cancer cell lines, including MGC-803 gastric cancer cells.
  • Mechanism of Action : It induces G0/G1 phase arrest and promotes apoptosis through mitochondrial pathways and death receptor pathways. The compound was found to elevate ROS levels significantly while downregulating Bcl-2 expression and upregulating Bax and p53 levels .

Selectivity

The compound exhibits selectivity towards cancer cells over normal cells. In vitro studies demonstrated a 38-fold selectivity over normal gastric epithelial cells (GES-1), indicating its potential for targeted cancer therapy without significant toxicity to healthy tissues .

Study 1: Antiproliferative Activity

In a study published in Frontiers in Chemistry, researchers synthesized derivatives of triazolo[1,5-a]pyrimidines, including the target compound. The results indicated that the compound exhibited potent antiproliferative effects with an IC50 value of approximately 0.96 μM against MGC-803 cells. The study also reported that the compound's safety profile was favorable in vivo .

Study 2: Mechanistic Insights

Another investigation detailed how this compound affects cellular mechanisms. It was shown to inhibit colony formation and migration in MGC-803 cells while inducing apoptosis through mitochondrial pathways. This study emphasized the compound's potential as a template for developing new anticancer agents based on its mechanism of action and efficacy profile .

Comparison with Similar Compounds

The biological activity of (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine can be compared with other heterocyclic compounds:

CompoundActivity TypeSelectivity
Pyrazolo[3,4-d]pyrimidineKinase inhibitorModerate
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineKinase inhibitorHigh
This compoundAnticancer agentVery High

Q & A

Q. What are the optimal synthetic routes for (6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine hydrochloride?

The synthesis typically involves multi-step reactions, including condensation of substituted pyrimidine precursors with amines. For example, hydroxylamine hydrochloride and N-ethyl-N,N-diisopropylamine in methanol/ethanol/water under reflux conditions can yield intermediates, followed by bromination and purification via column chromatography . Key steps include monitoring reaction progress using TLC and optimizing pH to avoid decomposition of acid-sensitive intermediates.

Q. Which analytical techniques are critical for confirming the compound’s purity and structure?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation are essential. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, such as the position of the bromo substituent and methanamine group. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for NMR analysis to minimize solvent interference .

Advanced Research Questions

Q. How can spectral data discrepancies in substituted triazolopyrimidine derivatives be resolved?

Discrepancies in NMR or MS data often arise from tautomerism, impurities, or residual solvents. Strategies include:

  • Using deuterated solvents with high purity (e.g., DMSO-d₆ ≥ 99.9%) to avoid overlapping signals.
  • Performing 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton-carbon correlations.
  • Re-crystallizing the compound to remove solvent residues or byproducts .

Q. What computational methods support the design of analogs for structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, guiding the selection of substituents. Density functional theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity. For brominated analogs, electrostatic potential maps identify nucleophilic/electrophilic regions critical for interactions .

Q. How can researchers mitigate hazards during the synthesis of brominated intermediates?

Bromination steps often involve hazardous reagents like N-bromosuccinimide (NBS) or HBr. Mitigation strategies include:

  • Conducting reactions in fume hoods with scrubbers to trap toxic gases.
  • Using personal protective equipment (PPE): nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Quenching residual bromine with sodium thiosulfate before disposal .

Methodological Considerations

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Reverse-phase flash chromatography (C18 silica gel, methanol/water gradient) separates polar byproducts. For crystalline derivatives, recrystallization from ethanol/water (7:3 v/v) improves yield and purity. Centrifugation at 10,000 rpm removes colloidal impurities .

Q. How should stability studies be designed for aqueous formulations of this compound?

Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) and store at 4°C, 25°C, and 40°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under accelerated conditions .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in different assay systems?

Contradictions may arise from assay-specific parameters (e.g., cell line variability, incubation time). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and validate findings across orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Statistical tools like ANOVA identify significant outliers .

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